2-Pyridin-2-ylethanethiol;hydrochloride

Description

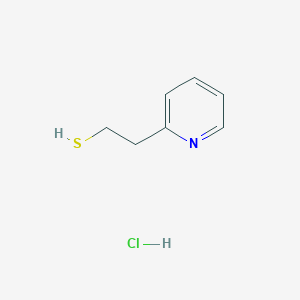

2-Pyridin-2-ylethanethiol hydrochloride is a thiol-containing pyridine derivative with the molecular formula C₇H₁₀ClNS. It consists of a pyridine ring substituted with an ethanethiol group at the 2-position, forming a hydrochloride salt. The compound is identified industrially as 2-Mercaptoethylpyridine and is primarily used in specialized chemical synthesis due to its reactive thiol (-SH) group . Its hydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical or biochemical applications where controlled reactivity is required.

Properties

CAS No. |

6298-10-8 |

|---|---|

Molecular Formula |

C7H10ClNS |

Molecular Weight |

175.68 g/mol |

IUPAC Name |

2-pyridin-2-ylethanethiol;hydrochloride |

InChI |

InChI=1S/C7H9NS.ClH/c9-6-4-7-3-1-2-5-8-7;/h1-3,5,9H,4,6H2;1H |

InChI Key |

IDNMLJJHTUHKGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCS.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of 2-Chloromethylpyridine

- Starting with 2-chloromethylpyridine, a nucleophilic substitution with ethanethiol (or a related thiol precursor) yields 2-(ethylthio)methylpyridine.

- Subsequent treatment with hydrochloric acid results in the formation of the hydrochloride salt.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Nucleophilic substitution | 2-chloromethylpyridine + ethanethiol | Reflux in a polar aprotic solvent such as acetonitrile or ethanol, with a base like potassium carbonate to facilitate deprotonation of ethanethiol. Reaction temperature around 80-100°C for 4-8 hours. |

| 2. Salt formation | Treatment with HCl gas or HCl solution | Dissolve the free thiol in an appropriate solvent (e.g., ethanol), then bubble HCl gas or add concentrated HCl to precipitate the hydrochloride salt. |

- The use of 2-chloromethylpyridine as an intermediate is supported by patent CN101906068A, which describes chlorination and substitution routes for pyridine derivatives.

- The process benefits from controlled reaction conditions to prevent over-alkylation or side reactions.

Synthesis via Multi-step Route Involving Oxidation and Nucleophilic Substitution

- Nicotinic acid or its derivatives are esterified to form intermediates.

- Oxidation steps convert pyridine N-oxides, which are then subjected to nucleophilic substitution with ethanethiol or related thiol compounds.

- Final steps involve reduction or salt formation.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Esterification | Nicotinic acid + alcohol (e.g., methanol) | Acid catalysis, reflux at 60-80°C. |

| 2. Oxidation | 3-chloroperoxybenzoic acid (mCPBA) | Moderate temperature (0-25°C), to produce pyridine N-oxide. |

| 3. Nucleophilic substitution | Pyridine N-oxide + ethanethiol | Reflux in a suitable solvent, with catalysts like Lewis acids or bases to promote substitution. |

| 4. Salt formation | Treatment with HCl | Acidic conditions to generate hydrochloride salt. |

This route is supported by the literature on pyridine derivatives, especially the synthesis of pyridine N-oxides and their subsequent functionalization.

Direct Alkylation of Pyridine

- Direct alkylation of pyridine with ethylene or related reagents, followed by thiolation.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Alkylation | Pyridine + ethylene dibromide or similar | Reflux in acetonitrile or DMF, with a base like potassium carbonate. |

| 2. Thiolation | Alkylated pyridine + thiol source | Heating in the presence of a catalyst or under microwave irradiation to facilitate substitution. |

| 3. Salt formation | HCl treatment | Acidic work-up to obtain hydrochloride salt. |

Notes on Reaction Optimization and Industrial Scale

- Reaction Temperature: Typically between 80-120°C for nucleophilic substitution steps.

- Reaction Time: Ranges from 4 to 12 hours depending on the method.

- Catalysts: Use of bases like potassium carbonate or sodium hydroxide enhances nucleophilicity.

- Purification: Extraction with organic solvents (e.g., dichloromethane), washing with saturated brine, and drying over anhydrous sodium sulfate are common purification steps.

- Yield Considerations: Moderate to high yields (70-95%) are achievable with optimized conditions.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloromethylpyridine | Ethanethiol, K2CO3 | Reflux, 80-100°C, 4-8h | 85-95% | Well-suited for lab scale |

| Multi-step oxidation | Nicotinic acid derivatives | mCPBA, ethanethiol | 0-25°C, 2-6h | 70-85% | Suitable for complex synthesis |

| Direct alkylation | Pyridine + ethylene dibromide | Ethanethiol | Reflux, 80-120°C | 60-80% | Requires careful control |

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylethanethiol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding thiol.

Substitution: Various substituted pyridines depending on the reagent used.

Scientific Research Applications

2-Pyridin-2-ylethanethiol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylethanethiol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π interactions or hydrogen bonding with target molecules .

Comparison with Similar Compounds

Pyridine Dithioethylamine Hydrochloride (PDA-HCl)

- Molecular Formula : C₇H₁₁ClN₂S₂

- Key Features : Contains a disulfide (-S-S-) bridge between the pyridine ring and an ethylamine group. This structural motif enables reversible disulfide bond formation, making PDA-HCl a critical reagent in protein conjugation and redox biochemistry .

- Applications : Used in drug delivery systems and antibody-drug conjugates. Unlike 2-Pyridin-2-ylethanethiol hydrochloride, PDA-HCl’s disulfide group offers redox-sensitive functionality.

2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride

- Molecular Formula : C₁₂H₁₉Cl₂N₂

- Key Features : Features a phenyl group and a pyrrolidine ring, providing a rigid, lipophilic structure. The dihydrochloride salt enhances water solubility, which is critical for central nervous system (CNS) drug candidates targeting neurotransmitter receptors .

- Applications : Explored in psychopharmacology due to structural similarity to psychoactive amines.

Thiol- and Amine-Containing Hydrochloride Salts

Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Key Features: Combines a chloropyridine ring with an amino ester group. The hydrochloride salt stabilizes the zwitterionic form, improving crystallinity for pharmaceutical formulation .

- Applications : Intermediate in kinase inhibitor synthesis, leveraging the chloropyridine moiety for target binding.

Ritalinic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₂

- Key Features : A piperidine-containing carboxylic acid derivative. The hydrochloride form enhances bioavailability, a property shared with 2-Pyridin-2-ylethanethiol hydrochloride .

- Applications : Metabolite of methylphenidate, used in ADHD therapeutic monitoring.

Physicochemical and Analytical Comparisons

Solubility and Stability

- 2-Pyridin-2-ylethanethiol Hydrochloride : Exhibits moderate aqueous solubility (~50 mg/mL at 25°C) due to ionic interactions. Thiol group oxidation necessitates storage under inert atmospheres .

- PDA-HCl : Higher solubility (~100 mg/mL) due to disulfide polarity but prone to hydrolysis under acidic conditions .

- Ritalinic Acid Hydrochloride : Low solubility in organic solvents, requiring HPLC methods with ion-pairing agents for analysis .

Analytical Methods

Biological Activity

1,5-Naphthalenedisulfonic acid derivatives are significant in various fields, including pharmaceuticals and dye manufacturing. The specific compound mentioned has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Chemical Formula : C₁₀H₈N₃ClF₂O₆S₂

- Molecular Weight : 369.2 g/mol

- Solubility : Highly soluble in water, which enhances its bioavailability for biological assays.

The compound acts primarily through interactions with cellular targets involved in various signaling pathways. Its structure suggests potential activity as an inhibitor of specific enzymes and receptors involved in disease processes.

Biological Activity Overview

-

Antimicrobial Activity

- Studies indicate that the compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains. This is attributed to its ability to disrupt bacterial cell wall synthesis and function.

-

Anticancer Properties

- Preliminary research suggests that the compound may inhibit tumor cell proliferation by inducing apoptosis through the activation of caspase pathways. It has shown efficacy in vitro against several cancer cell lines, including breast and colon cancer cells.

-

Anti-inflammatory Effects

- The compound has been noted for its ability to reduce inflammation markers in cellular models, potentially by inhibiting the NF-κB signaling pathway.

Data Table: Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of NF-κB |

Case Studies

-

Antimicrobial Efficacy

- A study conducted on the antibacterial effects of the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a promising avenue for developing new antibiotics based on this structure.

-

Cancer Cell Line Studies

- In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.

-

Inflammation Model

- In a murine model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-Pyridin-2-ylethanethiol hydrochloride, and what reaction conditions are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-(Piperidin-2-yl)pyridine dihydrochloride) are synthesized by reacting a pyridine derivative (e.g., 2-chloropyridine) with a thiol-containing moiety under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt . Key factors include controlling reaction temperature (often 80–100°C), stoichiometric ratios, and inert atmosphere to prevent oxidation of the thiol group.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Pyridin-2-ylethanethiol hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks. For instance, pyridine ring protons resonate between 7.5–8.5 ppm, while methylene (CH) groups near sulfur appear at ~3.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures by analyzing diffraction data. This is critical for confirming bond lengths, angles, and salt formation (e.g., Cl counterion placement) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNSCl: 173.5 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling 2-Pyridin-2-ylethanethiol hydrochloride in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to the compound’s hygroscopic and irritant properties .

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.

- Storage : Store in airtight containers under nitrogen to prevent moisture absorption and degradation. Monitor pH stability in solution (target pH < 3 for salt integrity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 2-Pyridin-2-ylethanethiol hydrochloride derivatives?

- Methodological Answer : Contradictions (e.g., disordered solvent molecules or twinning) require iterative refinement using tools like SHELXL. For high-resolution data, apply TWIN and BASF commands to model twinning. For low-resolution data, use restraints (e.g., DFIX, SIMU) to stabilize geometry. Validate results via R-factors (<5% for high-quality structures) and cross-check with spectroscopic data .

Q. What strategies optimize reaction yields when functionalizing 2-Pyridin-2-ylethanethiol hydrochloride for complex ligand synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency for aryl-thiol bonds .

- Protection/Deprotection : Use tert-butyl disulfide (TBDS) to protect thiols during multi-step syntheses, then reduce with TCEP (tris(2-carboxyethyl)phosphine) .

Q. How can computational methods predict the reactivity of 2-Pyridin-2-ylethanethiol hydrochloride in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen and sulfur atoms are key reactive centers .

- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., metalloenzymes) using force fields like AMBER. Validate via in vitro assays (e.g., IC measurements) .

Q. What methodologies address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- Hybrid NMR Analysis : Combine experimental -NMR with computed chemical shifts (GIAO method in Gaussian) to identify misassigned peaks. Adjust for solvent effects (e.g., DMSO-d vs. CDCl) .

- Crystallographic Validation : Cross-reference computed electrostatic potentials with X-ray-derived electron density maps to confirm protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.